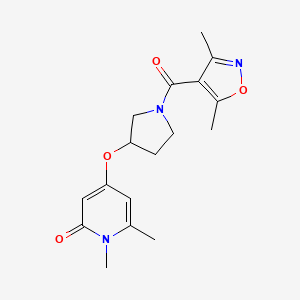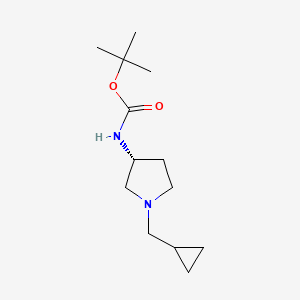
(R)-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclopropylmethyl group and a pyrrolidinyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate typically involves the protection of the amine group in the pyrrolidinyl ring with a tert-butyl carbamate group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine . The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the pyrrolidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl bromide in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is used as a protecting group for amines in peptide synthesis . Its stability and ease of removal make it an ideal choice for multi-step synthetic processes.
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of pharmaceuticals and biologically active molecules. Its unique structure allows for the creation of compounds with specific biological activities.
Industry
In the industrial sector, ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate involves its role as a protecting group for amines. The tert-butyl carbamate group protects the amine from unwanted reactions during synthetic processes. Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-phenylpropyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
®-tert-Butyl 1-(cyclopropylmethyl)pyrrolidin-3-ylcarbamate is unique due to its combination of a cyclopropylmethyl group and a pyrrolidinyl ring. This structure provides specific steric and electronic properties that can influence its reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)14-11-6-7-15(9-11)8-10-4-5-10/h10-11H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLIFRGHZSFNBN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
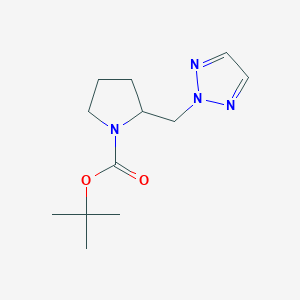
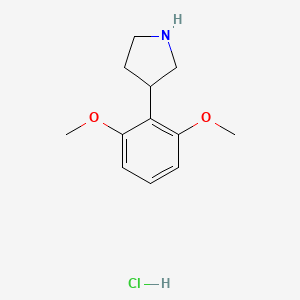
![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)
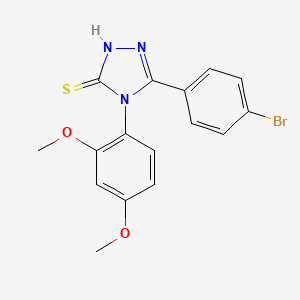
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2699757.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine](/img/structure/B2699758.png)
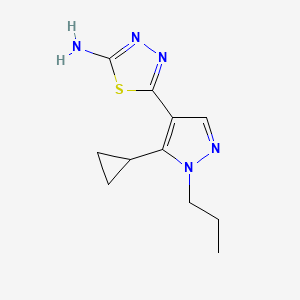
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2699760.png)
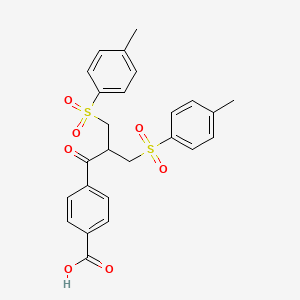

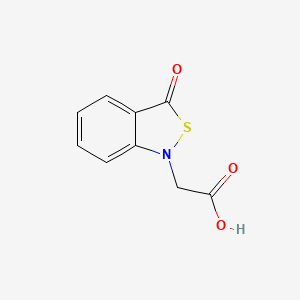
![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)
